Cas no 70209-85-7 ((3aR,4R,6Z,8S,10Z,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2E)-2-(hydroxymethyl)but-2-enoate)
![(3aR,4R,6Z,8S,10Z,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2E)-2-(hydroxymethyl)but-2-enoate structure](https://de.kuujia.com/scimg/cas/70209-85-7x500.png)
70209-85-7 structure
Produktname:(3aR,4R,6Z,8S,10Z,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2E)-2-(hydroxymethyl)but-2-enoate
(3aR,4R,6Z,8S,10Z,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2E)-2-(hydroxymethyl)but-2-enoate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (3aR,4R,6Z,8S,10Z,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2E)-2-(hydroxymethyl)but-2-enoate
- Deacetyleupaserrin
- CHEBI:196385
- 2-Butenoic acid, 2-(hydroxymethyl)-, 2,3,3a,4,5,8,9,11a-octahydro-8-hydroxy-6,10-dimethyl-3-methylene-2-octacyclodeca(b)furan-4-yl ester, (3aR-(3aR*,4R*(Z),6E,8S*,10E,11aR*))-
- [(3aR,4R,6Z,8S,10Z,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]uran-4-yl] (E)-2-(hydroxymethyl)but-2-enoate
- [(3aR,4R,6Z,8S,10Z,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-(hydroxymethyl)but-2-enoate
- 2-Butenoic acid, 2-(hydroxymethyl)-, 2,3,3a,4,5,8,9,11a-octahydro-8-hydroxy-6,10-dimethyl-3-methylene-2-oxocyclodeca(b)furan-4-yl ester, (3aR-(3aR*,4R*(Z),6Z,8S*,10E,11aR*))-
- 38456-39-2
- 2-Butenoic acid, 2-(hydroxymethyl)-, 2,3,3a,4,5,8,9,11a-octahydro-8-hydroxy-6,10-dimethyl-3-methylene-2-oxocyclodeca(b)furan-4-yl ester, (3aR-(3aR*,4R*(Z),6E,8S*,10E,11aR*))-
- 70209-85-7
-
- Inchi: InChI=1S/C20H26O6/c1-5-14(10-21)20(24)26-17-9-12(3)7-15(22)6-11(2)8-16-18(17)13(4)19(23)25-16/h5,7-8,15-18,21-22H,4,6,9-10H2,1-3H3/b11-8-,12-7-,14-5+/t15-,16+,17+,18-/m0/s1
- InChI-Schlüssel: JZJVLLYTTWUPBF-NQIXEDOISA-N
- Lächelt: CC=C(CO)C(=O)OC1CC(=CC(CC(=CC2C1C(=C)C(=O)O2)C)O)C
Berechnete Eigenschaften
- Genaue Masse: 362.17298
- Monoisotopenmasse: 362.17293854g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 26
- Anzahl drehbarer Bindungen: 4
- Komplexität: 684
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 3
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topologische Polaroberfläche: 93.1Ų
Experimentelle Eigenschaften
- PSA: 93.06
(3aR,4R,6Z,8S,10Z,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2E)-2-(hydroxymethyl)but-2-enoate Verwandte Literatur
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
70209-85-7 ((3aR,4R,6Z,8S,10Z,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2E)-2-(hydroxymethyl)but-2-enoate) Verwandte Produkte
- 2171648-93-2(3-4-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbutanoic acid)
- 19009-68-8(2-(4-Methoxyphenyl)cyclopropanamine)
- 2120725-42-8(ethyl 1-(piperidin-4-yl)-1H-pyrazole-5-carboxylate)
- 1261656-96-5(2-(3-Methoxy-4-(trifluoromethyl)benzoyl)pyridine)
- 2229128-65-6(5-(2-phenoxyethyl)-1H-imidazol-2-amine)
- 2169028-52-6(2-isothiocyanato-2-methyloctanoic acid)
- 1864015-71-3(4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonitrile hydrochloride)
- 1805305-55-8(4-Methyl-5-nitro-2-(trifluoromethoxy)pyridine-3-acetic acid)
- 1466398-20-8(azetidine-3-carbohydrazide)
- 2098131-35-0(3-((3-(Thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine)
Empfohlene Lieferanten
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

钜澜化工科技(青岛)有限公司
Gold Mitglied
CN Lieferant
Großmenge

Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
